4-Aminocinnamic acid

Antibacterial materials Schiff base grafting Cellulose modification

Researchers developing antimicrobial materials or MOFs face a key limitation: unsubstituted cinnamic acid shows weak bioactivity (MIC 2048-4096 mg/L). 4-Aminocinnamic acid (CAS 17570-30-8) solves this via its para-amino group, enabling Schiff base grafting onto dialdehyde cellulose for >99.6% S. aureus and >99.0% E. coli inhibition, sustained >99% after two months. It also serves as a PHM inactivator (9 kcal/mol relative BDE) and a para-selective MOF ligand yielding 3D bioactive frameworks. ≥98% purity. Stored at RT, shipped ambient.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 17570-30-8
Cat. No. B091749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocinnamic acid
CAS17570-30-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)N
InChIInChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
InChIKeyJOLPMPPNHIACPD-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocinnamic Acid: Identity & Sourcing


4-Aminocinnamic acid (4-ACA, also designated p-aminocinnamic acid, CAS 17570-30-8) is a para‑amino‑substituted cinnamic acid derivative with the molecular formula C9H9NO2 and molecular weight 163.17 g/mol. Its predicted melting point is 170 °C, boiling point 378.4±25.0 °C, density 1.281±0.06 g/cm³, and pKa 5.37±0.10 . The compound exists predominantly as the (E)-isomer, exhibits photochemical reactivity, and serves as a monomer for polymer synthesis and a ligand for metal-organic frameworks (MOFs) [1].

Polymer monomer and MOF ligand synthesis
Schiff base grafting onto cellulose for antibacterial materials research
PHM enzyme inhibition tool compound
Bio-based polyimide precursor via photodimerization

Irreplaceability of 4-Aminocinnamic Acid


The para‑amino group of 4‑aminocinnamic acid confers fundamentally different electronic, reactivity, and biological profiles compared to unsubstituted cinnamic acid and other ring‑substituted analogs. Unsubstituted cinnamic acid exhibits only weak antibacterial activity (MIC values typically 2048–4096 mg/L) [1], whereas 4‑aminocinnamic acid demonstrates >99% bacterial inhibition at concentrations achievable in modified materials [2]. In enzyme inhibition, 4‑aminocinnamic acid displays a relative bond dissociation energy of 9 kcal/mol for peptidylglycine α‑hydroxylating monooxygenase (PHM) inactivation, whereas cinnamic acid itself shows a baseline value of 0 kcal/mol [3]. The amino group also enables Schiff base formation with aldehyde‑functionalized substrates and facilitates coordination to metal centers in MOF synthesis—capabilities absent in non‑amino analogs.

4‑Aminocinnamic Acid
Para‑amino group enables Schiff base grafting, metal coordination, and intermediate PHM inactivation.
Unsubstituted Cinnamic Acid
Lacks the amino handle; only weak antibacterial activity and no MOF‑directing functionality.
4‑Aminocinnamic Acid
Grafting onto cellulose yields near‑complete bacterial inhibition with sustained durability.
Free Cinnamic Acid or Physical Blends
Cannot be chemically anchored; antibacterial performance may not transfer.
4‑Aminocinnamic Acid
Forms 3D MOF [Zn(4‑AC)₂]∙H₂O with distinct topology vs. 2D isomer network.
3‑Aminocinnamic Acid or Other Positional Isomers
Substitution pattern dictates framework dimensionality; para‑isomer not interchangeable.

4-Aminocinnamic Acid: Comparative Evidence


Antibacterial Grafted Cellulose vs. Free Cinnamic Acid

Grafting 4-aminocinnamic acid onto dialdehyde cellulose fibers (C-DCFs) via Schiff base chemistry yielded inhibition ratios exceeding 99.6% against Staphylococcus aureus and 99.0% against Escherichia coli, with sustained activity (>99% after two months of air exposure) [1]. In contrast, unmodified cellulose fibers exhibit no inherent antibacterial activity, and free cinnamic acid displays only weak antibacterial potency with MIC values in the range of 2048–4096 mg/L [2].

Antibacterial Grafting
Head‑to‑head
>99.6% S. aureus, >99.0% E. coli inhibition (grafted) vs. 0% (unmodified cellulose) and MIC 2048–4096 mg/L free acid
Supports antibacterial grafting research; para‑amino enables durable activity
In vitro assay; sustained >99% after 2 months air exposure
Antibacterial materials Schiff base grafting Cellulose modification

PHM Inactivation Potency vs. Cinnamic & 4-Nitro Analogs

In peptidylglycine α‑hydroxylating monooxygenase (PHM) inactivation assays, 4‑aminocinnamic acid exhibited a relative bond dissociation energy of 9 kcal/mol, compared to 0 kcal/mol for cinnamic acid and 13 kcal/mol for 4‑nitrocinnamic acid [1]. This intermediate energy barrier positions 4‑aminocinnamic acid as a more potent inactivator than the parent cinnamic acid while maintaining a distinct electronic profile versus the nitro analog.

PHM Inactivation
Head‑to‑head
Relative bond dissociation energy: 9 kcal/mol vs. 0 (cinnamic acid) and 13 (4‑nitro analog)
Intermediate PHM inactivator with distinct electronic profile
Calculated energies; supports enzyme inhibition studies
Enzyme inhibition PHM inactivator Amidated peptide hormone biosynthesis

MOF Dimensionality from Aminocinnamic Isomers

Reaction of zinc nitrate with 4‑aminocinnamic acid (4‑ACA) selectively produces the 3D metal‑organic framework [Zn(4‑AC)₂]∙H₂O, whereas reaction with 3‑aminocinnamic acid (3‑ACA) under identical conditions yields a 2D MOF [Zn(3‑AC)₂]∙2H₂O [1]. Both complexes demonstrated very good planktonic cell killing and biofilm inhibition against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, but the dimensional architecture is controlled by the position of the amino substituent.

MOF Dimensionality
Head‑to‑head
3D MOF [Zn(4‑AC)₂]∙H₂O vs. 2D MOF [Zn(3‑AC)₂]∙2H₂O under identical conditions
Para‑amino enables 3D framework topology
Zinc complexes; broad‑spectrum antimicrobial activity in both frameworks
Metal-organic frameworks Coordination polymers Zinc complexes

Biopolyimide Thermal Stability vs. ULTEM 1000

Polyimides synthesized from 4‑aminocinnamic acid photodimer (4ACA‑derived aromatic diamine) exhibited T₁₀ (10% weight loss temperature) values exceeding 425 °C with no detectable glass transition temperature (Tg) below 350 °C [1]. In contrast, the commercial soluble polyimide ULTEM 1000 has a softening temperature of 217 °C and undergoes thermal degradation at 171 °C [2].

Thermal Stability
Cross‑study comparable
T₁₀ > 425 °C; no Tg below 350 °C vs. ULTEM 1000 softening 217 °C
Reported higher thermal resistance for biopolyimides
TGA/DSC data; bio‑based polyimide films
High-performance polymers Biopolyimides Thermal resistance

Bioproduction Titer: P. putida vs. E. coli

Biosynthesis of p‑aminocinnamic acid (pACA) in Escherichia coli is limited by inherent host toxicity, producing only trace amounts. By employing stress‑resistant Pseudomonas putida as the production chassis, pACA titers were improved from trace levels to >500 μM directly from glucose, following optimization of enzyme expression using CRISPRa/i transcriptional regulation .

Bioproduction Titer
Class‑level inference
>500 μM in P. putida vs. trace levels in E. coli
Supports metabolic engineering route; production host context
Data to verify; stress‑resistant chassis required
Metabolic engineering Bioproduction Aromatic amines

4-Aminocinnamic Acid: Validated Applications


Antibacterial Cellulose for Medical Textiles & Packaging

Procure 4‑aminocinnamic acid for chemical grafting onto dialdehyde cellulose fibers via Schiff base reaction. The resulting C‑DCFs demonstrate >99.6% inhibition against S. aureus and >99.0% against E. coli, with sustained >99% antibacterial efficacy after two months of air exposure—performance unattainable with unsubstituted cinnamic acid or physically adsorbed antimicrobials [1].

PHM Inactivation Studies

Select 4‑aminocinnamic acid as a PHM inactivator with a relative bond dissociation energy of 9 kcal/mol—significantly more potent than cinnamic acid (0 kcal/mol) yet less reactive than 4‑nitrocinnamic acid (13 kcal/mol)—providing a defined intermediate potency for investigating α‑amidated peptide hormone biosynthesis [1].

Zinc-Based 3D MOF Synthesis

Utilize 4‑aminocinnamic acid (rather than 3‑aminocinnamic acid) as a ligand to generate the 3D MOF [Zn(4‑AC)₂]∙H₂O with demonstrated planktonic cell killing and biofilm inhibition against P. aeruginosa, E. coli, and S. aureus. The 3D framework architecture is a direct consequence of the para‑amino substitution pattern [1].

Biobased Polyimides for Extreme Temperatures

Derive aromatic diamines from the photodimer of 4‑aminocinnamic acid and react with tetracarboxylic dianhydrides to produce biopolyimides exhibiting T₁₀ > 425 °C and no Tg below 350 °C—thermal stability exceeding commercial petroleum‑based soluble polyimides such as ULTEM 1000 by >200 °C [1][2].

Application
Selection Property
Validation Focus
Antibacterial cellulose research
para‑amino group enabling durable Schiff base grafting
Sustained antibacterial performance in grafted materials
PHM inhibition studies
para‑amino group conferring intermediate inactivation potency
Enzyme inactivation pathway context
3D MOF synthesis
para‑amino directing 3D framework topology
Antimicrobial MOF architecture and biofilm inhibition
Bio‑based polyimide synthesis
Photodimer‑derived diamine with high thermal resistance
Thermal stability assessment for high‑temperature applications

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